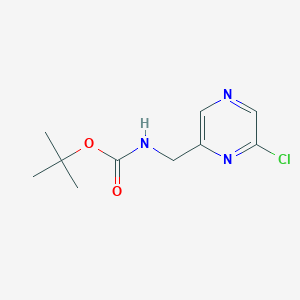
Tert-butyl ((6-chloropyrazin-2-yl)methyl)carbamate
Übersicht
Beschreibung
Tert-butyl ((6-chloropyrazin-2-yl)methyl)carbamate is a chemical compound with the molecular formula C10H14ClN3O2 and a molecular weight of 243.69 . It is typically stored at 4°C and is available in powder form .
Synthesis Analysis
The synthesis of this compound involves the reaction of the preceding intermediate with sodium methoxide in methanol . The mixture turns red immediately upon the addition of sodium methoxide, and stirring is continued at room temperature for an additional 6 hours . The mixture is then concentrated in vacuo, and the residue is diluted with water . The aqueous phase is extracted with diethyl ether, and the combined organic extracts are dried over sodium sulfate . The filtrate is then concentrated under reduced pressure to afford the desired product .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H14ClN3O2/c1-10(2,3)16-9(15)14-5-7-4-13-8(11)6-12-7/h4,6H,5H2,1-3H3,(H,14,15) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder that is stored at 4°C . Its molecular weight is 243.69 .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
Tert-butyl ((6-chloropyrazin-2-yl)methyl)carbamate and its derivatives have been synthesized and evaluated for their biological activities. These compounds have shown notable anti-mycobacterial, antifungal, and photosynthesis-inhibiting activities. For instance, certain derivatives demonstrated significant inhibition against Mycobacterium tuberculosis and Trichophyton mentagrophytes, a fungal strain. They also exhibited potent inhibitory effects on oxygen evolution rate in spinach chloroplasts (Doležal et al., 2006).
Crystal Structures and Interactions
Studies on the crystal structures of derivatives of this compound have revealed complex interactions such as hydrogen and halogen bonds. These studies are crucial for understanding the molecular arrangements and potential applications in various fields, including material science and pharmaceuticals (Baillargeon et al., 2017).
Chemical Synthesis and Applications
The compound and its related structures are used in various chemical synthesis processes. For example, they serve as intermediates in the preparation of different organophosphine compounds and other complex molecules. These synthetic routes are significant in the development of new materials and drugs (Ortiz et al., 1999).
Antibacterial Activity
Some derivatives of this compound have been synthesized and tested for their antibacterial properties. These compounds have shown effectiveness against specific bacterial strains, highlighting their potential as antibacterial agents (Prasad, 2021).
Safety and Hazards
The compound is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Wirkmechanismus
Mode of Action
It is known that the compound contains a carbamate group, which is commonly found in pharmaceuticals and pesticides. This suggests that it may interact with its targets through the carbamate group.
Biochemical Pathways
Eigenschaften
IUPAC Name |
tert-butyl N-[(6-chloropyrazin-2-yl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O2/c1-10(2,3)16-9(15)13-5-7-4-12-6-8(11)14-7/h4,6H,5H2,1-3H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOLVHJGYSHBODW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CN=CC(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


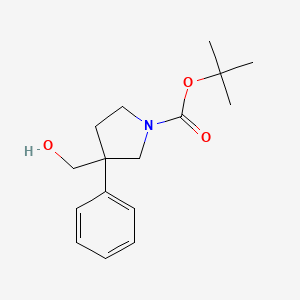

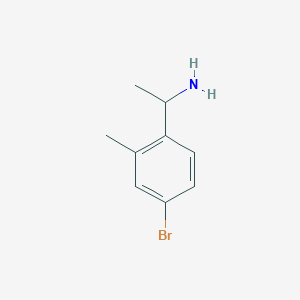
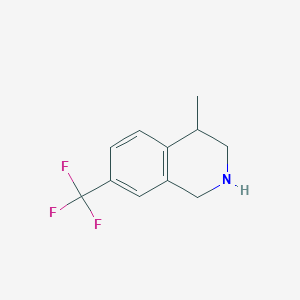

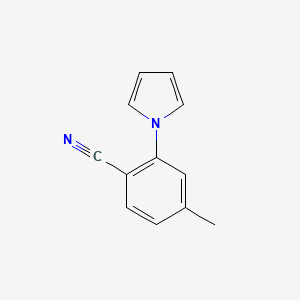
![3-{[(4-Bromo-3-fluorophenyl)methyl]amino}propan-1-ol](/img/structure/B1405808.png)
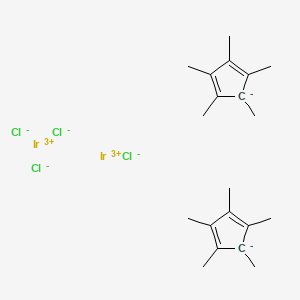
![9-((3As,4s,6ar)-5-fluoro-2,2-dimethyl-6-(trityloxymethyl)-4,6a-dihydro-3ah-cyclopenta[d][1,3]dioxol-4-yl)-9h-purin-6-amine](/img/structure/B1405811.png)



